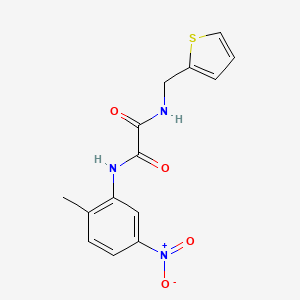
N1-(2-甲基-5-硝基苯基)-N2-(噻吩-2-基甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This typically includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the reactants, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.科学研究应用
新型合成方法
Mamedov 等人 (2016) 的一项研究介绍了一种新颖的一锅合成方法,用于从 3-(2-硝基芳基)环氧-2-甲酰胺合成 N1-(2-羧基芳基)-N2-(芳基或 H)草酰胺。该方法为蒽环酸衍生物和草酰胺提供了一条直接且高产的途径,表明在合成与 N1-(2-甲基-5-硝基苯基)-N2-(噻吩-2-基甲基)草酰胺相关的化合物中具有潜在应用,用于各种研究目的 (Mamedov 等人,2016)。
导电聚合物和电化学器件
Turac 等人 (2014) 探索了噻吩衍生物的电化学共聚,导致开发出通过循环伏安法 (CV) 和傅里叶变换红外光谱 (FTIR) 等技术表征的导电共聚物。尽管没有直接提及 N1-(2-甲基-5-硝基苯基)-N2-(噻吩-2-基甲基)草酰胺,但该研究强调了噻吩基化合物在制造电化学应用材料中的潜力,表明了该化合物可能的研究领域 (Turac 等人,2014)。
有机合成中的催化应用
De 等人 (2017) 证明了使用以 N,N'-双(噻吩-2-基甲基)草酰胺作为酰胺化反应的有效催化剂的铜催化偶联反应体系。这展示了该化合物在促进有机合成的新型催化系统中的相关性,提供了其在制药和材料科学研究中潜在用途的见解 (De 等人,2017)。
荧光传感器和成像
Shen 等人 (2014) 开发了一种基于 N,N-双(噻吩-2-基甲基)乙烷-1,2-二胺的新型荧光探针,对 Hg2+ 离子表现出高选择性和灵敏度。该研究表明 N1-(2-甲基-5-硝基苯基)-N2-(噻吩-2-基甲基)草酰胺衍生物在开发金属离子选择性传感器中的潜力,这可能有利于环境监测和生物成像 (Shen 等人,2014)。
安全和危害
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.
未来方向
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Please note that not all compounds will have detailed information available in all of these categories, especially if they are not widely studied. For a specific compound, it’s always best to consult peer-reviewed scientific literature or reliable databases. If you have any other questions or need information on a different compound, feel free to ask!
属性
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-9-4-5-10(17(20)21)7-12(9)16-14(19)13(18)15-8-11-3-2-6-22-11/h2-7H,8H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPVRCJUEALXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methyl-5-nitrophenyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

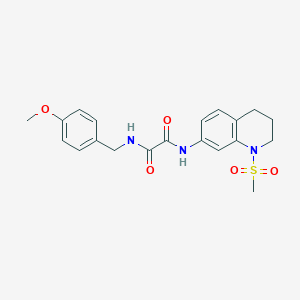
![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)
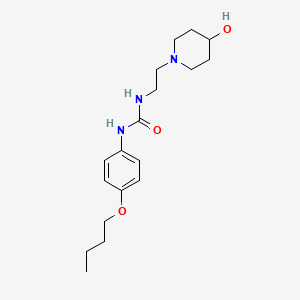

![N-[2-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626379.png)
![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)
![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)
![N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2626385.png)
![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2626386.png)
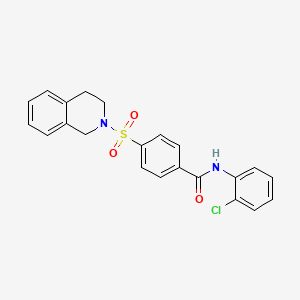
![N-(2,4-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2626390.png)
![(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2626391.png)
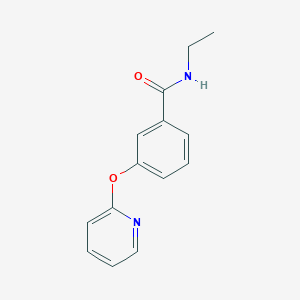
![6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2626394.png)